molecular formula C14H12N2O B8678383 1-(4-Methoxyphenyl)-1h-indazole

1-(4-Methoxyphenyl)-1h-indazole

Cat. No.: B8678383
M. Wt: 224.26 g/mol
InChI Key: VUXSLSAYJZMQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-1H-indazole is an aromatic heterocyclic compound and a privileged scaffold in medicinal chemistry and drug discovery. The indazole core, particularly the 1H-tautomer, is a bioisostere for indole and is found in a broad spectrum of pharmaceutical agents due to its favorable physicochemical properties . This specific derivative, substituted at the N1 position with a 4-methoxyphenyl group, is a valuable building block for the synthesis of more complex, biologically active molecules. The compound serves as a key synthetic intermediate in the development of potential therapeutic agents. Indazole derivatives have demonstrated significant relevance in oncology research; for instance, FDA-approved drugs such as Pazopanib (for renal cell carcinoma) and Axitinib (a tyrosine kinase inhibitor) feature the indazole core, underscoring its importance in targeted cancer therapies . Beyond oncology, research indicates applications for indazole-based compounds in anti-inflammatory and analgesic applications, with molecules like Benzydamine being a prominent example . The structural motif is also being explored for the treatment of neurodegenerative diseases, such as Alzheimer's, and in antimicrobial agents . Synthetic approaches to 1H-indazoles have advanced significantly, with modern methods including silver(I)-mediated intramolecular oxidative C–H amination, which allows for efficient construction of assorted 3-substituted indazoles that are otherwise difficult to access . Other methods involve the use of o-aminobenzoximes or palladium-catalyzed cyclization of o-halo acetophenones with hydrazines . Please Note: This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

1-(4-methoxyphenyl)indazole

InChI

InChI=1S/C14H12N2O/c1-17-13-8-6-12(7-9-13)16-14-5-3-2-4-11(14)10-15-16/h2-10H,1H3

InChI Key

VUXSLSAYJZMQOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=CC=CC=C3C=N2

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of indazole, including 1-(4-Methoxyphenyl)-1H-indazole, exhibit significant antitumor properties. For instance, studies have shown that certain indazole derivatives act as potent inhibitors against various cancer targets, including Polo-like kinase 4 (PLK4) and fibroblast growth factor receptors (FGFRs). Compounds synthesized based on the indazole framework have demonstrated nanomolar activity against cancer cell lines, indicating their potential as therapeutic agents .

Molecular Docking Studies

Molecular docking studies have been employed to evaluate the interaction of this compound with specific biological targets. These studies help elucidate the compound's mechanism of action and guide the design of more effective derivatives. For example, docking simulations have identified binding affinities with renal cancer-related proteins, suggesting a pathway for further drug development .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
1-(4-Methylphenyl)-1H-indazoleSimilar indazole core with methyl groupPotentially different biological activity due to methyl substitution
1-(Phenyl)-1H-indazoleIndazole core without methoxy groupMay exhibit different reactivity patterns
1-(4-Chlorophenyl)-1H-indazoleChlorine substituent instead of methoxyPotentially increased potency against specific targets
1-(4-Hydroxyphenyl)-1H-indazoleHydroxyl group introduces additional polarityMay enhance solubility and bioavailability

This table illustrates how variations in substituents can significantly influence chemical behavior and biological activity, showcasing the diverse potential within this class of compounds .

Case Studies and Research Findings

Several case studies highlight the efficacy of indazole derivatives in clinical settings:

  • Inhibition Studies : Various studies have shown that certain derivatives exhibit strong inhibitory activities against key enzymes involved in cancer progression, such as IDO1 and Aurora kinases. For instance, one study reported that specific compounds derived from indazoles displayed IC50 values in the nanomolar range against these targets .
  • Clinical Trials : Some derivatives have advanced to clinical trials, demonstrating favorable pharmacokinetic profiles and therapeutic efficacy in patients with specific types of cancer, such as melanoma and colon cancer .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of substituents on the indazole core significantly impacts physicochemical and biological properties. Key comparisons include:

a) N1 vs. C3 Substitution
  • 1-(4-Methoxyphenyl)-1H-indazole : The methoxyphenyl group at N1 creates a planar structure, enhancing π-π stacking interactions. Its NMR signals (e.g., aromatic protons) reflect the electron-rich environment of the methoxy group .
  • 3-(4-Methoxyphenyl)-1H-indazole (3f): Substitution at C3 alters the electron density distribution.
b) Halogenated Derivatives
  • 5-Chloro-1-(4-methoxyphenyl)-1H-indazole (6u): Chlorine at C5 introduces electron-withdrawing effects, reducing electron density on the indazole ring. This increases melting points compared to non-halogenated analogs and alters IR absorption peaks (e.g., C-Cl stretch at ~600 cm⁻¹) .
  • 3-Chloro-1-(4-methoxyphenyl)-1H-indazole (6v) : Chlorine at C3 further polarizes the molecule, leading to distinct ¹H NMR signals (e.g., deshielded protons near the Cl substituent) .

Physicochemical Properties

Compound Name Substituent Position Substituent Type Melting Point (°C) Molecular Formula Reference
This compound N1 4-Methoxyphenyl N/A C₁₄H₁₂N₂O
Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate (2j) N1, C3, C6 Cl, COOCH₃, 4-Methoxyphenyl 156–158 C₁₆H₁₃ClN₂O₃
5-Chloro-1-(4-methoxyphenyl)-1H-indazole (6u) N1, C5 Cl, 4-Methoxyphenyl Solid (exact mp N/A) C₁₄H₁₁ClN₂O
1-(tert-Butylsulfonylmethyl)-3-(3-fluorophenyl)-1H-indazole (74) N1, C3 SO₂C(CH₃)₃, 3-Fluorophenyl N/A C₁₉H₂₀FN₃O₂S
  • Electron-Withdrawing Groups (EWGs) : Derivatives with Cl or ester groups (e.g., 2j) exhibit higher melting points due to increased dipole-dipole interactions.
  • Bulky Substituents : The tert-butylsulfonyl group in compound 74 reduces solubility in polar solvents but enhances stability against metabolic degradation .

Preparation Methods

Reaction Design and Substrate Scope

The silver(I)-mediated approach, pioneered by recent studies, enables direct construction of the indazole core via intramolecular C–N bond formation. This method utilizes arylhydrazones derived from α-ketoesters as precursors, with AgNTf₂ (0.6 mmol) and Cu(OAc)₂ (0.15 mmol) in 1,2-dichloroethane at 80°C for 24 hours. The 4-methoxyphenyl group is introduced through judicious selection of the hydrazone precursor, ensuring regioselective formation of the 1-substituted indazole.

Mechanistic Pathway

Experimental and computational evidence supports a single-electron transfer (SET) mechanism:

  • Ag(I) oxidizes the hydrazone to generate a nitrogen-centered radical

  • Intramolecular radical recombination forms the C–N bond

  • A second SET event followed by rearomatization yields the indazole product

Cu(II) plays a critical role in substrate deprotonation and radical stabilization, as demonstrated by control experiments omitting copper additives.

Optimization Data

Key reaction parameters were systematically investigated (Table 1):

ParameterOptimal ValueYield Impact (±%)
AgNTf₂ Loading2.0 equiv+38% vs 1.0 equiv
Temperature80°C+27% vs 60°C
SolventDCE+41% vs toluene
Reaction Time24 h+19% vs 12 h

Data compiled from

This method achieves 72–85% isolated yields for 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate derivatives, with excellent functional group tolerance for electron-donating substituents.

Hydrazine-Mediated Cyclocondensation Approaches

Two-Step Synthesis from Cyclohexanone Precursors

An alternative route involves:

  • Michael addition of indole-3-carbaldehydes to diketones

  • Cyclocondensation with hydrazine hydrate (2.1 equiv) in methanol under reflux

While this method provides access to polycyclic indazole systems, its applicability to this compound requires modification of the diketone precursor. Recent adaptations using 4-methoxybenzoylacetone show promise, albeit with lower yields (55–62%) compared to silver-mediated methods.

Solvent and Stoichiometry Effects

Critical parameters for the hydrazine route include:

  • Methanol/water (3:1) solvent system prevents premature precipitation

  • Hydrazine excess (>2.0 equiv) ensures complete cyclization

  • Acidic workup (10% HCl) improves product crystallization

Catalytic Innovations and Emerging Methods

Palladium-Cocatalyzed Systems

Recent patent literature discloses a nitro-to-indazole transformation using Pd(OAc)₂ (5 mol%) with:

  • Nitration of 4-methoxybenzaldehyde derivatives

  • Reductive cyclization under hydrogen atmosphere (3 bar)

While yields remain unpublished, this method offers potential for scale-up due to reduced silver consumption.

Microwave-Assisted Synthesis

Preliminary trials applying microwave irradiation (150°C, 30 min) to the silver-mediated protocol show:

  • 23% reduction in reaction time

  • Comparable yields (78% vs 82% conventional)

  • Improved reproducibility in small-scale batches

Spectroscopic Characterization Benchmarks

Nuclear Magnetic Resonance (NMR)

1H NMR (CDCl₃) of methyl this compound-3-carboxylate:

  • δ 8.31 (d, J = 8.2 Hz, 1H, H-7)

  • δ 7.63 (d, J = 8.3 Hz, 2H, aromatic)

  • δ 4.07 (s, 3H, COOCH₃)

  • δ 3.89 (s, 3H, OCH₃)

13C NMR confirms regiochemistry through distinctive carbonyl signals at δ 163.1 (ester) and δ 159.4 (aryl-OCH₃).

Infrared Spectroscopy

Diagnostic absorption bands:

  • 1716 cm⁻¹ (ester C=O)

  • 1517 cm⁻¹ (indazole ring stretching)

  • 1244 cm⁻¹ (asymmetric OCH₃)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Index
Ag(I)-Mediated8299Moderate8.7
Hydrazine Cyclization5895High4.2
Pd-CatalyzedN/AN/AHigh6.9

Cost index calculated relative to silver-mediated method (10 = highest)

Industrial Considerations and Process Chemistry

Silver Recovery Systems

Closed-loop Ag(I) recycling protocols achieve 92–95% metal recovery using:

  • Thiourea-based leaching (0.5 M, pH 1.5)

  • Electrowinning at 2.5 V

This reduces raw material costs by 34% in pilot-scale batches.

Environmental Impact Assessment

Process mass intensity (PMI) metrics:

  • Silver-mediated: 86 kg/kg product

  • Hydrazine route: 42 kg/kg product

While the hydrazine method shows better PMI, its lower yield and purity necessitate post-processing, offsetting environmental advantages .

Q & A

Q. What are the common synthetic routes for 1-(4-Methoxyphenyl)-1H-indazole derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : this compound derivatives are typically synthesized via cyclization reactions or functionalization of the indazole core. For example, Mannich base reactions involving indazole with formaldehyde and secondary amines yield intermediates like 3-(piperazin-1-yl)methyl derivatives . Subsequent reactions with hydrazine hydrate in ethanol under reflux form oxadiazole derivatives. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst selection (e.g., polyphosphoric acid for cyclization), and temperature control to improve yields (60–80%) .

Q. How can structural characterization of this compound derivatives be validated?

  • Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:
  • IR spectroscopy identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹).
  • ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy proton singlet at δ 3.8–4.0 ppm).
  • Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group, β = 99.725°) provides unambiguous confirmation of stereochemistry and bond lengths (mean C–C bond length ~1.40 Å) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of C3-quaternary chiral indazole derivatives?

  • Methodological Answer : Copper hydride (CuH)-catalyzed asymmetric hydroamination is effective for constructing C3-quaternary centers. For example, (R)-3-(2-(4-methoxyphenyl)butan-2-yl)-1H-indazole is synthesized using chiral ligands (e.g., BINAP derivatives) to achieve >90% enantiomeric excess (ee). Key parameters include low-temperature conditions (-20°C) and slow addition of substrates to minimize racemization .

Q. How do electronic effects on the indazole ring influence biological activity in SAR studies?

  • Methodological Answer : Substituents at the 1- and 3-positions of the indazole core significantly modulate activity. For example:
  • 3-Aroyl substituents enhance tubulin inhibition (IC₅₀ < 1 µM) by stabilizing π-π stacking interactions with the colchicine binding site.
  • Electron-withdrawing groups (e.g., -CF₃ at the 4-position of phenyl rings) improve metabolic stability but may reduce solubility.
    Computational docking (e.g., AutoDock Vina) and pharmacophore modeling are critical for predicting binding poses and optimizing substituent geometry .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound derivatives?

  • Methodological Answer :
  • Broth microdilution assays (CLSI guidelines) determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Nematicidal activity is assessed using C. elegans models, with LC₅₀ values calculated via dose-response curves.
  • Time-kill kinetics differentiate bactericidal vs. bacteriostatic effects, requiring sampling at 0, 6, 12, and 24 hours .

Data Contradiction Analysis

Q. How can conflicting data on indazole derivative solubility be resolved?

  • Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from aggregation or ionization effects. Use dynamic light scattering (DLS) to detect nanoparticles in suspension and HPLC-UV to quantify free compound concentration. Adjust pH (e.g., phosphate buffer at pH 7.4) or employ co-solvents (e.g., 10% PEG-400) to mimic physiological conditions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Oxadiazole Derivatives

ParameterOptimal ConditionImpact on Yield
SolventEthanol (reflux)Maximizes cyclization
CatalystPolyphosphoric acidAccelerates reaction rate
Temperature80–100°CBalances kinetics/stability
Reaction Time6–8 hoursMinimizes side products

Q. Table 2. Crystallographic Data for this compound Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)
C29H19F3N2O P21/c11.70620.2309.54299.7

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